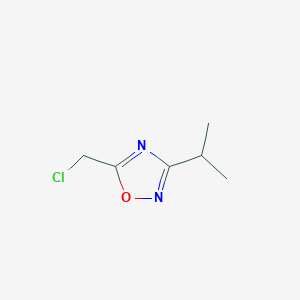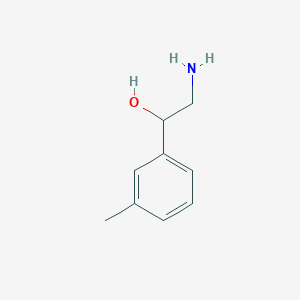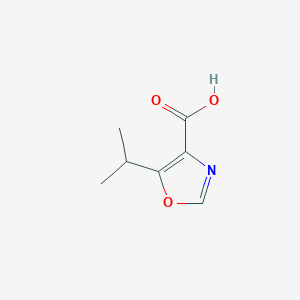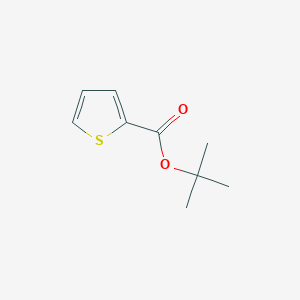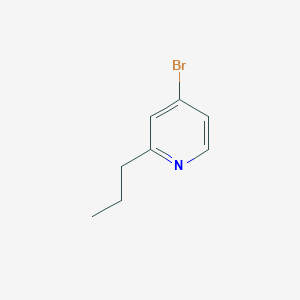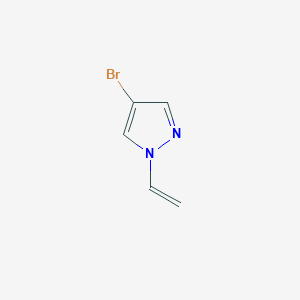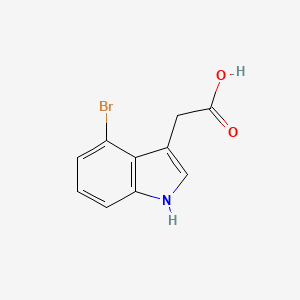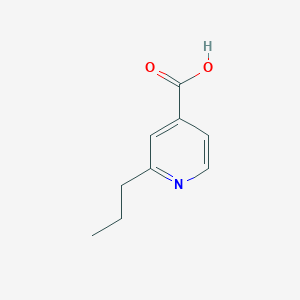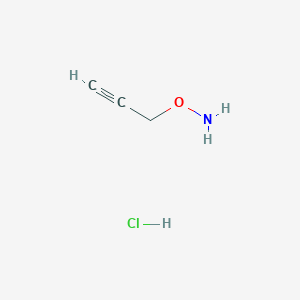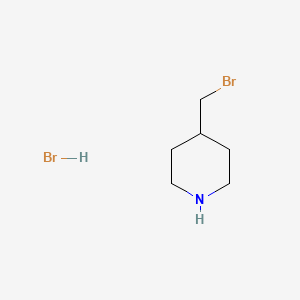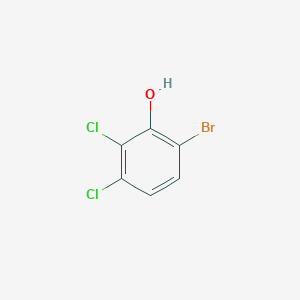
6-Bromo-2,3-dichlorophenol
Overview
Description
6-Bromo-2,3-dichlorophenol is a halogenated phenol that is not directly discussed in the provided papers. However, the papers do discuss related compounds that share structural similarities, such as bromo and chloro substituents on a phenolic ring. These compounds are of interest due to their potential biological activities and their use in synthesizing more complex molecules .
Synthesis Analysis
The synthesis of related bromo-chlorophenol compounds involves multi-step reactions with moderate to high yields. For instance, a natural product with a similar bromo and chloro substitution pattern was synthesized starting from a bromo-dimethoxyphenyl methanol in five steps with an overall yield of 34% . Another study reported the synthesis of a Schiff base compound by condensation of 3-bromo-5-chlorosalicylaldehyde with an amine in methanol . These syntheses typically involve halogenation, condensation, and protection/deprotection steps, which are common in the synthesis of halogenated aromatic compounds.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy . For example, the crystal structure of a related Schiff base compound was determined to belong to the monoclinic system with a trans configuration about the C=N double bond . The structural characterization is crucial for confirming the identity of the synthesized compounds and for understanding their potential interactions in biological systems.
Chemical Reactions Analysis
The chemical behavior of bromo-chlorophenol derivatives can involve prototropic tautomerism and intramolecular proton transfer, as seen in the study of an iminomethyl-ethoxyphenol compound . The reactivity of these compounds can be influenced by solvent type, as evidenced by UV-Vis spectra recorded in different solvents. Theoretical calculations can help define important bands in the electronic spectrum and investigate the transition state structure during proton transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-chlorophenol derivatives, such as density, refractive index, boiling point, and melting point, can be measured to characterize these compounds further . These properties are important for the practical handling of the compounds and can provide insight into their stability and suitability for various applications. For example, the synthesis of 2-bromo-2',4'-dichloroacetophenone included the measurement of its physical constants, confirming the structure through NMR and IR spectra analysis .
Scientific Research Applications
Analysis in Wine Taints and Off-Flavours :
- Chlorophenols, including compounds similar to 6-Bromo-2,3-dichlorophenol, have been identified as causes of taints and off-flavours in commercial wines. The presence of such chlorophenols in wines can significantly impact their taste and aroma. Advanced methods like gas chromatography and mass spectrometry have been utilized to detect and quantify these compounds in wine samples (Capone et al., 2010).
Nucleophilic Substitution Reactions in Organic Chemistry :
- 6-Bromo-2,3-dichlorophenol may be relevant in studies involving nucleophilic substitution reactions. Such reactions are fundamental in organic chemistry for synthesizing various compounds. Computational studies, like those involving Density Functional Theory (DFT), have been performed to understand the reactivity of similar halogenated phenol derivatives (Erdogan & Erdoğan, 2019).
Indicator in Analytical Methods :
- Derivatives of dichlorophenol, closely related to 6-Bromo-2,3-dichlorophenol, can be used as indicators in iodometric titrations. These methods are significant in analytical chemistry for determining the concentration of various substances in solutions (Svehla, Koltai & Erdey, 1963).
Synthesis and Characterization in Organic Synthesis :
- The synthesis and characterization of chromene derivatives, which may involve bromo and dichlorophenol compounds, are crucial in developing new drugs, especially anticancer drugs. These studies often include kinetic and thermodynamic investigations to understand the reaction mechanisms and pathways (Asheri, Habibi‐Khorassani & Shahraki, 2016).
Growth-regulating Compounds in Agriculture :
- Compounds like 6-Bromo-2,3-dichlorophenol can exhibit activity in promoting plant cell elongation and other growth-related processes. Their effect on plants is significant for agricultural research and development of growth-regulating compounds (Wain & Harper, 1967).
Photolabile Protecting Group in Organic Synthesis :
- Brominated phenol derivatives have been used as photolabile protecting groups for aldehydes and ketones, a technique relevant in synthetic organic chemistry. This approach allows for the controlled release of protected compounds under specific conditions, such as light exposure (Lu, Fedoryak, Moister & Dore, 2003).
Environmental Studies and Wastewater Treatment :
- The presence of chlorophenols, including those similar to 6-Bromo-2,3-dichlorophenol, in wastewater is a concern due to their toxicity. Research has been conducted on the removal of such compounds from wastewater using various methods, including the use of immobilized enzymes, which highlights the environmental and health impacts of these substances (Wang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
6-bromo-2,3-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPAUPWRNOGNLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)Cl)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50543391 | |
| Record name | 6-Bromo-2,3-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorophenol | |
CAS RN |
1940-45-0 | |
| Record name | 6-Bromo-2,3-dichlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,3-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50543391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



